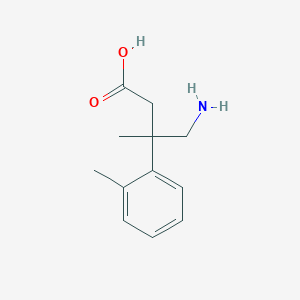
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine is a chemical compound with a molecular formula of C15H19N and a molecular weight of 213.32 g/mol . This compound is known for its unique structure, which includes a phenyl group, a cyclohexane ring, and an alkyne group. It is often used in various chemical reactions due to its reactivity and selectivity .
Métodos De Preparación
The synthesis of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves organic synthesis techniques. One common method includes the cyclocondensation of N-(prop-2-YN-1-YL) derivatives with other organic compounds . The reaction conditions often require the use of dry ether and gaseous HCl . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Análisis De Reacciones Químicas
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions, where the alkyne group can be modified with different substituents.
Cyclocondensation: This reaction involves the formation of heterocyclic compounds through the condensation of the alkyne group with other organic molecules.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents like dry ether . The major products formed from these reactions are often heterocyclic compounds and substituted derivatives .
Aplicaciones Científicas De Investigación
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its ability to act as a photosensitizer under visible light . This leads to the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various molecular targets, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine can be compared with other similar compounds such as:
N-(prop-2-YN-1-YL)-o-phenylenediamines: These compounds also contain an alkyne group and are used in cyclocondensation reactions.
4-methyl-N-(prop-2-YN-1-YL)benzenesulfonamide: This compound has a similar alkyne group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of a phenyl group, a cyclohexane ring, and an alkyne group, which provides it with distinct reactivity and selectivity .
Propiedades
Fórmula molecular |
C15H19N |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
4-phenyl-N-prop-2-ynylcyclohexan-1-amine |
InChI |
InChI=1S/C15H19N/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h1,3-7,14-16H,8-12H2 |
Clave InChI |
XELLPXTXESBBLB-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1CCC(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)







![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)


